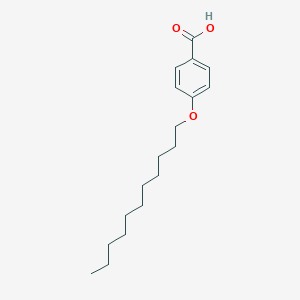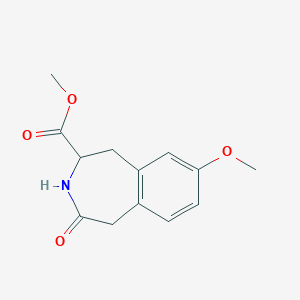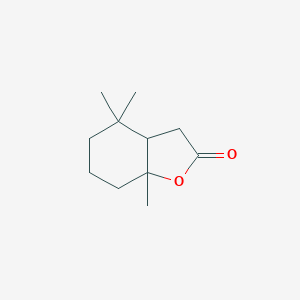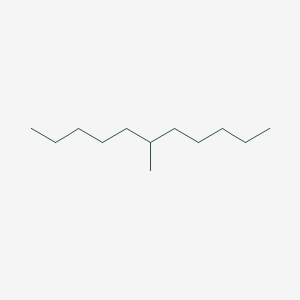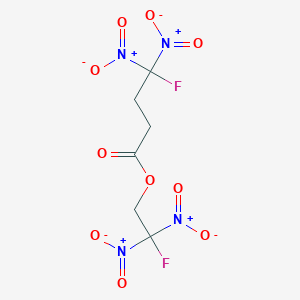
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate, commonly known as FEFO, is a highly explosive compound that has been used as a propellant and explosive in the past. However, in recent years, FEFO has gained attention in the scientific community due to its potential applications in biomedical research.
Mechanism Of Action
FEFO works by releasing nitric oxide, which can activate certain proteins and enzymes in the body. This activation can lead to a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
FEFO has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of certain proteins and enzymes in the body, and the potential to act as a vasodilator.
Advantages And Limitations For Lab Experiments
One advantage of FEFO is its high potency, which allows for the use of smaller amounts in experiments. However, its explosive nature makes it difficult to handle and requires specialized equipment and safety protocols.
Future Directions
There are several potential future directions for research involving FEFO, including further exploration of its potential as a cancer treatment, investigation of its potential as a tool for gene therapy, and further study of its biochemical and physiological effects. Additionally, there may be potential applications for FEFO in the field of nanotechnology, as it has been shown to have the ability to self-assemble into nanoscale structures.
Synthesis Methods
FEFO can be synthesized through a multistep process, starting with the reaction of 2-fluoro-2-nitroethanol with nitric acid to form 2-fluoro-2-nitroethyl nitrate. This intermediate is then reacted with 4-fluoro-4-nitrobutyric acid to form FEFO.
Scientific Research Applications
FEFO has been used in a variety of scientific research applications, including as a tool for studying protein structure and function, as a potential treatment for cancer, and as a potential tool for gene therapy.
properties
CAS RN |
15957-54-7 |
|---|---|
Product Name |
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate |
Molecular Formula |
C6H6F2N4O10 |
Molecular Weight |
332.13 g/mol |
IUPAC Name |
(2-fluoro-2,2-dinitroethyl) 4-fluoro-4,4-dinitrobutanoate |
InChI |
InChI=1S/C6H6F2N4O10/c7-5(9(14)15,10(16)17)2-1-4(13)22-3-6(8,11(18)19)12(20)21/h1-3H2 |
InChI Key |
RSJWIXWBPOAQET-UHFFFAOYSA-N |
SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Canonical SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Other CAS RN |
15957-54-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




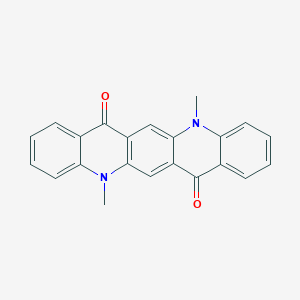
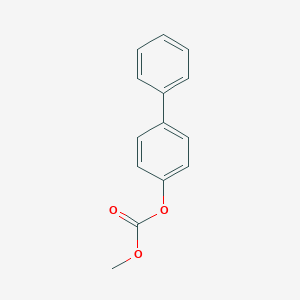
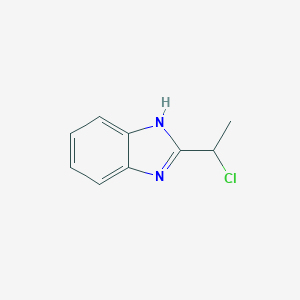
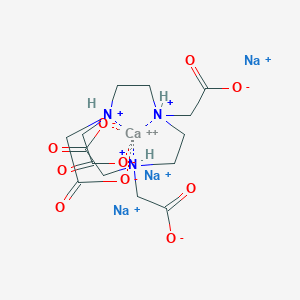
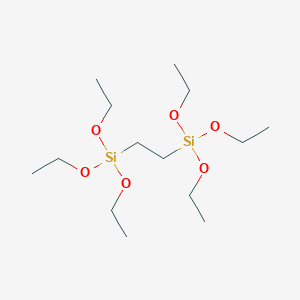
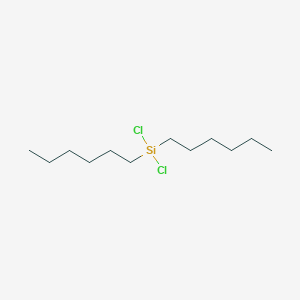
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
